Cas no 562080-25-5 ((2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one)

(2E)-3-(3-フルオロフェニル)-1-(3-メトキシフェニル)プロプ-2-エン-1-オンは、フッ素置換基とメトキシ基を有するα,β-不飽和ケトン化合物です。この構造は高い電子求引性と共役効果を示し、有機合成中間体として有用です。特に、フッ素原子の導入により代謝安定性が向上し、医薬品開発におけるリード化合物としての応用が期待されます。3位のメトキシ基はπ電子供与性を持ち、分子内電荷分布の調整が可能です。結晶性が良好で精製が容易な点も特徴です。

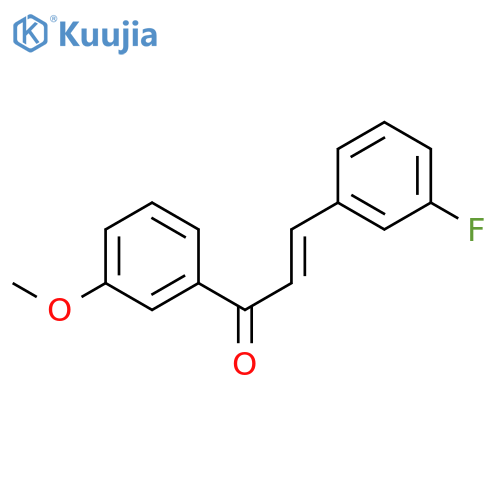

562080-25-5 structure

商品名:(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Propen-1-one, 3-(3-fluorophenyl)-1-(3-methoxyphenyl)-

- (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

- (E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

- 3-(3-FLUOROPHENYL)-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE

- F1622-0012

- SR-01000013695

- SR-01000013695-1

- MFCD05900433

- SCHEMBL14601730

- AKOS002232103

- 562080-25-5

-

- インチ: InChI=1S/C16H13FO2/c1-19-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(17)10-12/h2-11H,1H3/b9-8+

- InChIKey: WUBDSBOMUNXOIG-CMDGGOBGSA-N

- ほほえんだ: COC1=CC=CC(=C1)C(=O)C=CC2=CC(=CC=C2)F

計算された属性

- せいみつぶんしりょう: 256.08999

- どういたいしつりょう: 256.08995782g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- PSA: 26.3

(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1622-0012-2μmol |

(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |

562080-25-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1622-0012-20μmol |

(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |

562080-25-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1622-0012-15mg |

(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |

562080-25-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1622-0012-25mg |

(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |

562080-25-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1622-0012-30mg |

(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |

562080-25-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1622-0012-5μmol |

(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |

562080-25-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| A2B Chem LLC | AJ25541-100g |

(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |

562080-25-5 | 95+% | 100g |

$4037.00 | 2024-04-19 | |

| A2B Chem LLC | AJ25541-50g |

(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |

562080-25-5 | 95+% | 50g |

$2855.00 | 2024-04-19 | |

| A2B Chem LLC | AJ25541-2g |

(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |

562080-25-5 | 95+% | 2g |

$830.00 | 2024-04-19 | |

| abcr | AB421854-5g |

(2E)-3-(3-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one; . |

562080-25-5 | 5g |

€658.70 | 2024-08-03 |

(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

562080-25-5 ((2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one) 関連製品

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 42464-96-0(NNMTi)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:562080-25-5)(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

清らかである:99%/99%

はかる:10g/2g

価格 ($):1368/783